molecular formula C11H10N4O2 B5816232 3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Cat. No.: B5816232
M. Wt: 230.22 g/mol
InChI Key: XCXHPWYYNHOFQS-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an indole ring fused with a pyrimidine ring

Properties

IUPAC Name

3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXHPWYYNHOFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331765
Record name 3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300839-55-8
Record name 3-amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-aminoindole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative, can yield the desired compound. The reaction conditions often include the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoindole: Shares the indole core but lacks the fused pyrimidine ring.

    8-Methylindole: Similar structure but without the amino and pyrimidine groups.

    Pyrimidoindole derivatives: Various derivatives with different substituents on the indole or pyrimidine rings.

Uniqueness

3-Amino-8-methyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

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